molecular formula C42H32N6O12 B12800389 D-Glucitol, hexa-4-pyridinecarboxylate CAS No. 80466-03-1

D-Glucitol, hexa-4-pyridinecarboxylate

Cat. No.: B12800389
CAS No.: 80466-03-1
M. Wt: 812.7 g/mol
InChI Key: RQPJZGKKQMIOCI-IYKITFJXSA-N
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Description

D-Glucitol, hexa-4-pyridinecarboxylate, is a highly functionalized sugar alcohol derivative wherein six 4-pyridinecarboxylate groups are esterified to the D-glucitol backbone. D-Glucitol (sorbitol) is a six-carbon polyol widely used in food, pharmaceutical, and chemical industries due to its hygroscopicity and biocompatibility.

Synthetic routes likely involve esterification of D-glucitol with 4-pyridinecarboxylic acid under acidic or enzymatic catalysis. The hexa-substitution implies full functionalization of available hydroxyl groups, yielding a rigid, branched structure. Applications may include:

  • Coordination chemistry: Pyridine carboxylates act as ligands for transition metals.
  • Polymer crosslinking: Similar to Dipentaerythritol hexaacrylate, it could serve as a multi-armed crosslinker .
  • Drug delivery: Enhanced solubility in organic solvents due to aromatic groups.

Properties

CAS No.

80466-03-1

Molecular Formula

C42H32N6O12

Molecular Weight

812.7 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate

InChI

InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1

InChI Key

RQPJZGKKQMIOCI-IYKITFJXSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6

Canonical SMILES

C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Structural and Functional Contrasts

Property D-Glucitol, Hexa-4-Pyridinecarboxylate Dipentaerythritol Hexaacrylate
Core Polyol D-Glucitol (C₆H₁₄O₆) Dipentaerythritol (C₁₀H₂₂O₇)
Functional Groups Six 4-pyridinecarboxylate esters Six acrylate esters
Molecular Weight ~915 g/mol (estimated) 688 g/mol
Key Applications Metal coordination, catalysts UV-curable coatings, adhesives
Solubility Polar aprotic solvents (e.g., DMF) Hydrophobic matrices (e.g., acrylates)

Analysis: Dipentaerythritol hexaacrylate’s acrylate groups enable radical polymerization, making it a staple in industrial coatings.

Carbohydrate Derivatives: 4-Deoxy-Disaccharides

Compounds like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives () are deoxygenated carbohydrates with altered biological activity. Key differences include:

  • Functionalization : this compound is fully esterified, whereas 4-deoxy-disaccharides retain glycosidic bonds and acetamido groups for enzymatic recognition .
  • Bioactivity : Deoxy-sugars in are tailored for glycobiology studies (e.g., enzyme substrate specificity), whereas pyridinecarboxylate derivatives may exhibit antimicrobial or chelating properties.

Oligosaccharide Fragments with D-Glucitol

Reduced oligosaccharides, such as XXXGXXXGOH in , feature D-glucitol at the reducing end. These are substrates for lytic polysaccharide monooxygenases (LPMOs), which cleave glycosidic bonds via oxidative mechanisms .

Research Findings and Implications

  • Enzymatic Resistance : The pyridinecarboxylate groups in D-glucitol derivatives likely hinder enzymatic hydrolysis, as seen in modified oligosaccharides that elute earlier in chromatographic analyses due to reduced polarity .
  • Coordination Chemistry : Pyridine moieties can bind metals like Cu(II) or Fe(III), suggesting utility in LPMO-like catalytic systems or metallopolymer synthesis.
  • Thermal Stability : Aromatic ester groups may enhance thermal stability compared to unmodified D-glucitol, analogous to acrylate esters in .

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